Cas no 674768-11-7 ((1R,4R)-N-Formyl-N-desmethyl Sertraline)

(1R,4R)-N-Formyl-N-desmethyl Sertraline is a chiral intermediate derived from the selective modification of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI). This compound is characterized by its (1R,4R) stereochemistry and the introduction of a formyl group at the nitrogen position, replacing the methyl group in the parent molecule. Its key advantages include high enantiomeric purity, which is critical for pharmacological research and development, and its utility as a precursor in the synthesis of novel sertraline derivatives. The formyl group enhances reactivity, making it valuable for further functionalization in medicinal chemistry applications. This intermediate is particularly useful for studying structure-activity relationships and optimizing drug candidates.
(1R,4R)-N-Formyl-N-desmethyl Sertraline structure
674768-11-7 structure
Product Name:(1R,4R)-N-Formyl-N-desmethyl Sertraline
CAS No:674768-11-7
MF:C17H15Cl2NO
MW:320.213102579117
CID:394777
PubChem ID:11652666
Update Time:2025-06-26

(1R,4R)-N-Formyl-N-desmethyl Sertraline Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]-
    • (1R,4R)-N-Formyl-N-desmethyl Sertraline
    • (1S,4R)-N-FORMYL-N-DESMETHYL SERTRALINE,YELLOW SOLID
    • N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
    • SCHEMBL259908
    • QTQHFJQQMCUQEY-SJKOYZFVSA-N
    • 674768-11-7
    • DTXSID20470084
    • (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
    • Inchi: 1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1
    • InChI Key: QTQHFJQQMCUQEY-SJKOYZFVSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@@H]1C2C=CC=CC=2[C@@H](CC1)NC=O)Cl

Computed Properties

  • Exact Mass: 319.05300
  • Monoisotopic Mass: 319.0530695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Melting Point: 153-155°C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 32.59000
  • LogP: 5.54650

(1R,4R)-N-Formyl-N-desmethyl Sertraline Security Information

(1R,4R)-N-Formyl-N-desmethyl Sertraline Pricemore >>

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(1R,4R)-N-Formyl-N-desmethyl Sertraline Production Method

Additional information on (1R,4R)-N-Formyl-N-desmethyl Sertraline

(1R,4R)-N-Formyl-N-desmethyl Sertraline: A Comprehensive Overview

The compound with CAS No. 674768-11-7, commonly referred to as (1R,4R)-N-Formyl-N-desmethyl Sertraline, is a significant molecule in the field of pharmacology and drug development. This compound is a derivative of sertraline, a widely used antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. The (1R,4R) stereochemistry of this compound plays a crucial role in its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for researchers exploring novel therapeutic agents for mental health disorders.

Recent studies have highlighted the potential of (1R,4R)-N-Formyl-N-desmethyl Sertraline as a promising candidate for the treatment of major depressive disorder (MDD). Its unique chemical structure, which includes the N-formyl and desmethyl groups, contributes to its enhanced bioavailability and reduced risk of adverse effects compared to traditional SSRIs. Researchers have reported that this compound exhibits higher selectivity for the serotonin transporter (SERT), which is critical for its efficacy in alleviating depressive symptoms.

The synthesis of (1R,4R)-N-Formyl-N-desmethyl Sertraline involves a multi-step process that ensures the preservation of its stereochemistry. Advanced techniques such as enantioselective synthesis and chromatographic purification are employed to achieve high yields of the desired enantiomer. This rigorous synthesis methodology is essential for maintaining the compound's pharmacological integrity and ensuring its safety profile.

Preclinical studies on (1R,4R)-N-Formyl-N-desmethyl Sertraline have demonstrated its ability to cross the blood-brain barrier efficiently, which is a critical factor for its effectiveness as a central nervous system (CNS) agent. Additionally, in vitro assays have shown that this compound exhibits minimal off-target effects, reducing the likelihood of side effects such as sedation or weight gain that are often associated with SSRIs.

One of the most recent breakthroughs involving (1R,4R)-N-Formyl-N-desmethyl Sertraline is its potential application in personalized medicine. By leveraging advances in genomics and proteomics, researchers are exploring how genetic variations influence the metabolism and response to this compound. This approach could pave the way for tailored antidepressant therapies that maximize efficacy while minimizing adverse effects.

In conclusion, (1R,4R)-N-Formyl-N-desmethyl Sertraline represents a cutting-edge advancement in the development of antidepressant medications. Its unique chemical properties, combined with promising preclinical and clinical data, position it as a potential game-changer in the treatment of MDD and related mental health conditions. As research continues to unfold, this compound holds great promise for improving the lives of millions affected by depression worldwide.

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